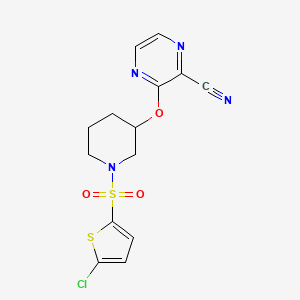

3-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O3S2/c15-12-3-4-13(23-12)24(20,21)19-7-1-2-10(9-19)22-14-11(8-16)17-5-6-18-14/h3-6,10H,1-2,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQWXSUGWIKMOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Cl)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a cyclization reaction, often starting from a suitable amine precursor

-

Attachment of the Chlorothiophene Moiety: : The chlorothiophene group is introduced through a nucleophilic substitution reaction, where the piperidine intermediate reacts with 5-chlorothiophene-2-sulfonyl chloride under basic conditions.

-

Formation of the Pyrazine Ring: : The pyrazine ring is constructed through a condensation reaction involving suitable precursors such as diamines and diketones.

-

Final Coupling: : The piperidine intermediate is coupled with the pyrazine ring via an ether linkage, typically using a nucleophilic substitution reaction where the hydroxyl group on the piperidine reacts with a halogenated pyrazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.

-

Reduction: : Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions using reagents like lithium aluminum hydride.

-

Substitution: : The chlorothiophene moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.

Medicine: Potential therapeutic applications due to its unique structure, which may confer activity against certain diseases.

Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The exact mechanism of action of 3-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonyl group and the pyrazine ring are often involved in binding interactions with proteins, potentially affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Piperidine-Linked Sulfonyl/Carbonyl Derivatives

Key Observations :

- Sulfonyl vs.

- Heterocyclic Substituents: The 5-chlorothiophene in the target compound offers greater lipophilicity compared to ethylsulfonyl () or pyrazole groups (), which may improve membrane permeability. Quinoxaline () introduces aromaticity and planar geometry, favoring π-π stacking interactions.

Thiophene/Pyrrole-Based Carbonitriles

Key Observations :

Pesticide-Related Carbonitriles

Key Observations :

- Sulfinyl vs. Sulfonyl Groups : Fipronil and ethiprole () contain sulfinyl linkages, which are less electron-withdrawing than the sulfonyl group in the target compound. This difference may influence target selectivity and degradation rates.

Biological Activity

The compound 3-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS Number: 2034231-07-5) is a synthetic organic molecule that incorporates a piperidine moiety, a chlorothiophenyl sulfonyl group, and a pyrazine ring. Its unique structural features suggest potential biological activities that warrant detailed investigation.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 384.9 g/mol. The presence of the chlorothiophenyl sulfonyl group is significant for its biological interactions, while the pyrazine and piperidine components may enhance its pharmacological properties.

Biological Activity Overview

Research into the biological activities of compounds containing similar structural motifs has revealed a range of pharmacological effects, including:

- Antimicrobial Activity : Compounds with sulfonamide and piperidine structures have shown significant antibacterial and antifungal properties.

- Antiviral Properties : Some derivatives have been evaluated for their activity against various viruses, including HIV and HSV.

- Antitumor Effects : The incorporation of oxadiazole rings in related compounds has been associated with antitumor activity.

Antimicrobial Activity

A study on related compounds demonstrated that derivatives containing piperidine and sulfonamide groups exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The effectiveness was attributed to their ability to interfere with bacterial cell wall synthesis.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(Chlorophenyl)-1,2,4-Oxadiazole | Chlorophenyl group | Antimicrobial |

| 3-(Cyclopropyl)-1,2,4-Oxadiazole | Cyclopropyl group | Antitumor activity |

| 5-(Sulfonamide)-1,2,4-Oxadiazole | Sulfonamide group | Antiviral properties |

Antiviral Screening

In vitro studies have shown that piperidine derivatives can inhibit viral replication. For instance, a series of piperazine derivatives were tested against HIV-1 and other viruses, revealing moderate antiviral activity. The benzyl and fluorophenyl derivatives exhibited protective effects against Coxsackievirus B2 (CVB-2) and HSV-1.

The proposed mechanisms through which 3-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile exerts its biological effects include:

- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism or viral replication.

- Receptor Binding : The piperidine moiety can interact with neurotransmitter receptors, potentially influencing neurological pathways.

- DNA/RNA Interference : Similar compounds have been shown to disrupt nucleic acid synthesis in pathogens.

Q & A

Q. What are the key synthetic steps for preparing 3-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile?

The synthesis typically involves:

- Sulfonylation of piperidine : Reaction of 5-chlorothiophene-2-sulfonyl chloride with piperidin-3-ol under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonylated intermediate .

- Nucleophilic substitution : Coupling the sulfonylated piperidine with pyrazine-2-carbonitrile via an oxy-linkage, often using activating agents like DCC (dicyclohexylcarbodiimide) or DMAP (dimethylaminopyridine) .

- Purification : Chromatographic techniques (e.g., silica gel column chromatography) or recrystallization from ethanol/water mixtures to isolate the final product .

Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify functional groups and connectivity, particularly the sulfonyl, piperidine, and pyrazine moieties .

- Mass Spectrometry (MS) : High-resolution MS to confirm the molecular ion peak and fragmentation pattern .

- Infrared (IR) Spectroscopy : Identification of nitrile (C≡N, ~2220 cm) and sulfonyl (S=O, ~1350–1150 cm) groups .

- HPLC : To assess purity (>95%) and monitor reaction progress .

Q. How do the functional groups in this compound influence its reactivity and biological activity?

- 5-Chlorothiophene sulfonyl group : Enhances lipophilicity and potential interactions with hydrophobic enzyme pockets. The chlorine atom may contribute to electron-withdrawing effects, stabilizing the sulfonate group .

- Pyrazine-carbonitrile : The nitrile group serves as a hydrogen bond acceptor, while the pyrazine ring enables π-π stacking with aromatic residues in biological targets .

- Piperidine-oxy linker : Provides conformational flexibility, critical for binding to spatially constrained active sites .

Advanced Research Questions

Q. How can researchers optimize sulfonylation yields when synthesizing intermediates with the 5-chlorothiophene moiety?

- Reaction condition screening : Test solvents (e.g., DCM vs. THF), bases (e.g., triethylamine vs. pyridine), and temperatures (0°C to room temperature) to minimize side reactions like over-sulfonylation .

- Catalyst selection : Use DMAP to accelerate sulfonylation kinetics .

- In situ monitoring : Employ TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .

Q. What strategies resolve contradictory spectroscopic data (e.g., unexpected NMR shifts) during structural elucidation?

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 5-methylthiophene derivatives) to identify shifts caused by electron-withdrawing chlorine .

- 2D NMR techniques : Use COSY, HSQC, and HMBC to resolve overlapping signals and confirm connectivity .

- Computational validation : Compare experimental NMR data with DFT-calculated chemical shifts .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency as a kinase inhibitor?

- Derivatization : Synthesize analogs with modified substituents (e.g., replacing 5-chlorothiophene with 5-fluorothiophene or varying the piperidine substituents) .

- Biological assays : Test inhibitory activity against kinase panels (e.g., EGFR, VEGFR) and correlate with structural features .

- Molecular docking : Model interactions with ATP-binding pockets to prioritize synthetic targets .

Q. What experimental approaches address low solubility in aqueous buffers during in vitro assays?

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without denaturing proteins .

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to the pyrazine or piperidine moieties .

- Nanoparticle encapsulation : Employ liposomal or polymeric carriers for sustained release .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting bioactivity data between enzymatic assays and cell-based studies?

- Membrane permeability : Assess logP and P-gp efflux ratios to determine if poor cellular uptake explains reduced activity in cell assays .

- Metabolic stability : Perform liver microsome assays to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .

- Off-target effects : Use proteome-wide profiling (e.g., kinome scans) to rule out non-specific binding .

Methodological Recommendations

Q. What computational tools are recommended for predicting metabolic sites in this compound?

Q. How can researchers validate the role of the 5-chlorothiophene group in target binding?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.